1-(1-Benzofuran-2-yl)propan-2-amine

Hepatotoxicity Isomer differentiation Drug safety

1-(1-Benzofuran-2-yl)propan-2-amine (CAS 30455-73-3) is a synthetic organic compound classified as a substituted benzofuran derivative, structurally related to the phenethylamine class of compounds. It is formally designated as 2-(2-aminopropyl)benzofuran and is considered the parent core structure for a family of psychoactive substances, most notably the regioisomers 5-APB and 6-APB, which differ in the position of the aminopropyl side chain on the benzofuran ring.

Molecular Formula C11H13NO
Molecular Weight 175.231
CAS No. 30455-73-3
Cat. No. B2962298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzofuran-2-yl)propan-2-amine
CAS30455-73-3
Molecular FormulaC11H13NO
Molecular Weight175.231
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2O1)N
InChIInChI=1S/C11H13NO/c1-8(12)6-10-7-9-4-2-3-5-11(9)13-10/h2-5,7-8H,6,12H2,1H3
InChIKeyQGLBWEFCBFEAPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 1-(1-Benzofuran-2-yl)propan-2-amine (30455-73-3): A Benzofuran-Based Phenethylamine Analog


1-(1-Benzofuran-2-yl)propan-2-amine (CAS 30455-73-3) is a synthetic organic compound classified as a substituted benzofuran derivative, structurally related to the phenethylamine class of compounds [1]. It is formally designated as 2-(2-aminopropyl)benzofuran and is considered the parent core structure for a family of psychoactive substances, most notably the regioisomers 5-APB and 6-APB, which differ in the position of the aminopropyl side chain on the benzofuran ring [2]. The compound consists of a fused benzene and furan ring system with a propan-2-amine side chain, yielding a molecular weight of 175.23 g/mol. While 1-(1-Benzofuran-2-yl)propan-2-amine itself is primarily a synthetic intermediate or reference standard, its substituted analogs are known to act as indirect monoamine agonists, inhibiting reuptake and promoting release of serotonin, norepinephrine, and dopamine with profiles similar to entactogens like MDMA [3].

Product Role Parent reference standard for benzofuran regioisomer differentiation
Workflow Suitability Supports analytical method development, forensic toxicology research, and SAR studies
Selection Context Requires defined isomeric identity; positional substitution changes pharmacological endpoints

Why 1-(1-Benzofuran-2-yl)propan-2-amine Cannot Be Substituted with Generic or In-Class Compounds


The benzofuran scaffold is exquisitely sensitive to the position of the aminopropyl side chain, leading to substantial, quantifiable differences in pharmacological activity, receptor binding, and toxicity profiles among isomers and analogs. For instance, the regioisomers 5-APB and 6-APB, both derived from the 1-(1-Benzofuran-2-yl)propan-2-amine core, exhibit markedly different hepatotoxic potentials, with 5-APB demonstrating significantly higher cytotoxicity in cellular models [1]. Furthermore, even subtle structural modifications, such as substitution at different positions of the benzofuran ring (e.g., 4-APB vs. 6-APB), alter the compound's affinity for monoamine transporters and serotonin receptor subtypes, directly impacting its functional effects [2]. Therefore, using a generic 'benzofuran analog' or a different positional isomer without precise analytical and pharmacological characterization introduces uncontrolled variability in critical parameters such as potency, selectivity, and safety, making direct substitution invalid for scientific or industrial applications requiring a defined chemical and biological entity [3].

Isomer mismatch Regioisomers (5-APB vs 6-APB) show different hepatotoxic potential; direct replacement without isomer verification may alter cell-model safety endpoints.
Transporter profile Position of aminopropyl chain determines DAT/NET selectivity ratio; generic benzofuran classification masks transporter affinity shifts.
Receptor liability Benzofuran derivatives may activate 5-HT2B receptors unlike MDMA; substitution with non-agonists does not replicate this cardiotoxicity research endpoint.

Quantitative Differentiation of 1-(1-Benzofuran-2-yl)propan-2-amine from Structural Analogs and Isomers


Isomer-Specific Hepatotoxicity: 5-APB vs. 6-APB in Human Hepatocyte Models

Among the benzofuran regioisomers derived from the 1-(1-Benzofuran-2-yl)propan-2-amine core, the position of the aminopropyl side chain dictates hepatotoxic potential. The 5-isomer (5-APB) is demonstrably more cytotoxic than the 6-isomer (6-APB) across multiple hepatic cell models, a critical differentiator for applications where hepatic safety is a primary concern. This is supported by quantitative EC50 values from MTT reduction assays [1].

Hepatotoxicity EC50
Direct comparison
2.62 mM (5-APB) vs 6.02 mM (6-APB) in HepaRG cells; 2.3-fold difference
Isomer identity directly influences hepatic cell viability endpoint
MTT assay, 24 h exposure; data support isomer-specific safety endpoint review
Hepatotoxicity Isomer differentiation Drug safety

Differential Monoamine Transporter Affinity and Potency: Benzofurans vs. MDMA

Benzofuran derivatives, including those based on the 1-(1-Benzofuran-2-yl)propan-2-amine scaffold, demonstrate significantly higher potency for serotonin transporter (SERT) inhibition compared to the prototypical entactogen MDMA. For example, 5-APB exhibits a Ki of 290 nM at SERT, which is more than 8-fold higher affinity than MDMA's Ki of 2400 nM [1]. Additionally, the benzofurans are at least threefold more potent than MDA and MDMA at evoking transporter-mediated monoamine release [2].

SERT Binding Affinity
Cross-study comparable
5-APB Ki = 290 nM, MDMA Ki = 2400 nM; 8.3-fold higher affinity
Benzofuran entactogen profile cannot be equated with MDMA
HEK 293 cell radioligand binding; reported releasing potency >3-fold higher
Monoamine transporter Reuptake inhibition Entactogen profiling

Position-Dependent Selectivity for Dopamine vs. Norepinephrine Uptake Inhibition

The position of the aminopropyl group on the benzofuran core directly influences the selectivity profile for dopamine (DAT) versus norepinephrine (NET) uptake inhibition. While all benzofurans preferentially inhibit NA and 5-HT uptake over DA uptake, similar to MDMA, the specific position of substitution modulates the absolute potency at each transporter [1]. For instance, 6-APB exhibits a Ki for the dopamine transporter (DAT) of 117 nM, while its affinity for the norepinephrine transporter (NET) is substantially lower at 2698 nM, demonstrating a significant selectivity difference within a single compound [2].

DAT/NET Selectivity
Class-level inference
6-APB DAT Ki = 117 nM, NET Ki = 2698 nM; ~23-fold DAT preference
Position-dependent selectivity ratio impacts expected pharmacological signature
Radioligand binding in HEK 293 cells; specific isomeric identification required
Monoamine transporter Selectivity profile SAR

5-HT2B Receptor Agonism: A Unique Differentiator from MDMA and Methamphetamine

A key pharmacological distinction between benzofuran derivatives and classic amphetamine-type stimulants is their interaction with the 5-HT2B receptor. In contrast to MDMA and methamphetamine, which do not act as agonists at this receptor, most benzofurans, including 6-APB, are potent 5-HT2B receptor agonists [1]. 6-APB exhibits a remarkably high affinity for 5-HT2B with a Ki of 3.7 nM and demonstrates 100-fold selectivity for 5-HT2B over 5-HT2A and 5-HT2C receptors [2].

5-HT2B Agonism
Head-to-head
6-APB Ki = 3.7 nM, 100-fold selective over 5-HT2A/2C; MDMA not a 5-HT2B agonist
5-HT2B activation differentiates benzofuran risk context from MDMA
Functional agonism confirmed in HEK 293 cells; relevant for cardiotoxicity endpoint studies
Serotonin receptor 5-HT2B agonism Cardiotoxicity risk

Discriminative Stimulus Effects: Benzofuran Analogs Substitute for MDMA-Like Cues

In drug discrimination studies, benzofuran analogs based on the 1-(1-Benzofuran-2-yl)propan-2-amine scaffold produce discriminative stimulus cues similar to those of entactogens like MDA and MDMA, differentiating them from purely stimulant or hallucinogenic compounds. For example, the benzofuran and indan analogs produced similar discriminative cues in rats trained to discriminate (S)-(+)-MBDB, MMAI, and (S)-(+)-amphetamine, whereas the tetralin derivative did not fully substitute [1]. This indicates a specific behavioral pharmacology profile that distinguishes this class from other amphetamine derivatives.

Behavioral Discrimination
Cross-study comparable
Benzofuran analogs produced MDMA-like discriminative cues; tetralin derivative did not fully substitute
Unique behavioral pharmacology space separates benzofurans from amphetamine derivatives
Rat drug discrimination paradigm; 3-4-fold reduced catecholamine uptake activity for non-substituting analog
Drug discrimination Behavioral pharmacology Abuse liability

Defined Application Scenarios for 1-(1-Benzofuran-2-yl)propan-2-amine and Its Derivatives


Forensic and Clinical Toxicology Reference Standards

Given the clear quantitative differences in hepatotoxicity and receptor binding profiles among benzofuran isomers, a certified reference standard of 1-(1-Benzofuran-2-yl)propan-2-amine and its specific regioisomers (e.g., 5-APB, 6-APB) is essential for the accurate identification and quantification of these compounds in biological samples and seized materials. This is particularly critical for forensic toxicology laboratories and clinical settings where precise differentiation between isomers, which have different safety profiles, is required for legal and medical casework [1][2].

Pharmacological Research on Serotonin and Dopamine Transporter Interactions

The benzofuran scaffold provides a unique template for investigating structure-activity relationships (SAR) at monoamine transporters. Researchers studying the mechanisms of serotonin and dopamine reuptake inhibition can utilize 1-(1-Benzofuran-2-yl)propan-2-amine derivatives to explore how subtle changes in substitution position (e.g., 4-, 5-, 6-, or 7-position) alter the selectivity and potency for SERT, DAT, and NET. The quantitative transporter affinity data available for these analogs make them valuable tools for medicinal chemistry and neuropharmacology studies focused on developing novel therapeutic agents for mood disorders or substance abuse [3].

In Vitro Toxicology and Drug Safety Assessment

The demonstrated isomer-specific hepatotoxicity of 5-APB versus 6-APB in human hepatic cell lines positions these compounds as valuable tools for investigating mechanisms of drug-induced liver injury (DILI). Pharmaceutical companies and contract research organizations (CROs) can employ these structurally defined isomers as model toxicants to validate new in vitro hepatotoxicity assays, study the role of CYP450-mediated bioactivation in liver damage, and develop early screening platforms for predicting hepatotoxic liability of new chemical entities. The availability of quantitative EC50 values across multiple cell types provides a robust benchmark for assay development [4].

Development of Novel Entactogenic Therapeutics with Reduced Cardiotoxicity Risk

The potent 5-HT2B receptor agonism exhibited by many benzofuran derivatives, including 6-APB, represents a significant cardiotoxicity liability (risk of valvulopathy) that is not shared by MDMA. This specific differentiation makes the 1-(1-Benzofuran-2-yl)propan-2-amine scaffold a critical starting point for medicinal chemists aiming to develop next-generation entactogens. The goal is to retain the desired activity at monoamine transporters and 5-HT2A receptors (linked to therapeutic effects) while eliminating activity at 5-HT2B. Structure-activity relationship studies using this core structure can help identify modifications that maintain entactogenic properties but avoid the 5-HT2B-mediated cardiac risks [5].

Application
Selection Property
Validation Focus
Forensic and research toxicology reference
Isomer-specific identification capability
Retention time and mass spectral library matching
Monoamine transporter SAR studies
Position-dependent Ki profile for SERT, DAT, NET
Radioligand binding assay reproducibility and selectivity ratio confirmation
Hepatotoxicity mechanism research
Isomer-specific EC50 benchmark in hepatic cell models
Cell viability assay comparability across cell types
Entactogen scaffold optimization
5-HT2B receptor agonism liability assessment
Functional selectivity screening against 5-HT2A/2C receptors

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